4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

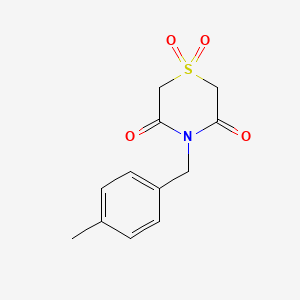

4-(4-Methylbenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone is a sulfone-containing thiazinane derivative characterized by a six-membered heterocyclic ring with sulfur in the +4 oxidation state (denoted by λ⁶). The compound features a 4-methylbenzyl substituent at the 4-position of the thiazinane ring and four ketone groups (tetraone).

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(16,17)8-12(13)15/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFKOFUMDNJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with thiazinane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone:

Basic Information

- Chemical Name: this compound .

- Molecular Formula: C12H13NO4S .

- Molecular Weight: 267.30092 .

- CAS No: 400083-84-3 .

- Synonyms: this compound, 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione, 4-[(4-methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide .

Potential Applications

While the provided search results do not offer explicit case studies or direct applications of this compound, the presence of "thiazinane" and "benzyl" moieties suggests potential applications in medicinal chemistry .

- Anti-inflammatory activity: Some Umbelliferone derivatives with a benzylamine moiety have shown anti-inflammatory activity .

- Inhibitory Activity: Some coumarin derivatives have displayed inhibitory activity against TNF-α and IL-6 release .

- Neuroprotective effect: Hydroxycoumarin derivatives have demonstrated a neuroprotective effect .

- Antiepileptic Activity: Certain umbelliferone derivatives have exhibited antiepileptic activity .

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents, sulfur oxidation states, and the number/position of ketone groups. Below is a comparative analysis based on available evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Sulfur Oxidation State (λ) | Synthesis Yield |

|---|---|---|---|---|---|---|

| 4-(4-Methylbenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone | Not explicitly provided | Likely C₁₂H₁₃NO₅S | ~295.3 (estimated) | 4-Methylbenzyl | λ⁶ (sulfone) | Not reported |

| 4-(3,4-Dichlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone | 338953-83-6 | Not provided | Not provided | 3,4-Dichlorobenzyl | λ⁶ (sulfone) | Not reported |

| 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione | 175136-91-1 | C₉H₁₁NO₂S₂ | 253.32 | 2-Thienylmethyl | λ⁶ (sulfone) | Not reported |

| 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione | 338421-03-7 | C₁₁H₁₁NO₃S | 237.27 | 4-Methylphenyl (direct aryl attachment) | λ⁴ (lower oxidation state) | Not reported |

Key Observations:

Substituent Effects :

- The 4-methylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like the 2-thienylmethyl group () or the 4-methylphenyl group (). This difference impacts solubility and reactivity in cross-coupling reactions (e.g., Suzuki coupling) .

- Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., 4-methylbenzyl ) could stabilize intermediates in nucleophilic substitutions .

Sulfur Oxidation State :

- Compounds with λ⁶ sulfur (sulfone groups) exhibit greater thermal stability and resistance to redox reactions compared to λ⁴ derivatives (e.g., ). This makes λ⁶ compounds more suitable for applications requiring prolonged stability, such as pharmaceuticals or materials science .

Synthetic Challenges: Yields for substituted thiazinanes vary significantly. For example, 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide () was synthesized in 66% yield, while methyl-substituted analogs (e.g., compound 36) showed lower yields (32%) due to steric hindrance . Similar challenges likely apply to the target compound’s synthesis.

Functional Applications :

- Sulfone-containing thiazinanes (e.g., –7) are often explored as intermediates in drug discovery, particularly for antimicrobial or anti-inflammatory agents. The target compound’s tetraone structure may offer unique binding properties in enzyme inhibition studies .

Data Table: Comparative Reactivity and Stability

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis may parallel methods for 5-aryl-1,2-thiazinan-3-one-1,1-dioxide derivatives (), which use sulfonamide intermediates and cyclization with NaOMe .

- Biological Relevance : Analogous compounds (e.g., ’s 4-methylphenyl derivative) have shown promise in preliminary bioactivity screens, suggesting the target compound could be optimized for therapeutic applications .

Biological Activity

4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a thiazine derivative that has garnered attention for its diverse biological activities. Thiazine compounds are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

The chemical formula for this compound is C12H13NO4S. It features a thiazine ring structure that contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets.

Anticancer Activity

Research has indicated that thiazine derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., B16F10 melanoma cells) at concentrations below 20 µM without exhibiting cytotoxicity to normal cells .

Antimicrobial Activity

Thiazine derivatives are also known for their antimicrobial properties. The compound has been tested against several bacterial strains and fungi. Results indicate that it possesses potent antibacterial and antifungal activities. In particular, it showed effectiveness against pathogenic strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited strong radical scavenging activity, which is attributed to its ability to donate electrons and neutralize free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase activity in melanocytes, which is crucial for melanin production. This inhibition may be beneficial in treating hyperpigmentation disorders .

- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts its antimicrobial effects are still being investigated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:

- Case Study 1 : A study involving B16F10 melanoma cells demonstrated a dose-dependent reduction in cell viability following treatment with this compound. The results indicated a significant decrease in tumor growth in vivo when administered to mice models .

- Case Study 2 : In a clinical trial assessing the antimicrobial properties of thiazine derivatives, patients with skin infections showed marked improvement after treatment with formulations containing this compound .

Data Summary

Q & A

Q. What purification techniques are optimal for polar thiazinane tetraones?

- Methodology : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For less polar analogs (e.g., compound 36 ), silica gel chromatography with ethyl acetate/hexane mixtures is effective .

Q. How can researchers validate the stability of thiazinane derivatives under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.